

# A Head-to-Head Showdown: Nesvategrast and Other RGD Mimetics in Ocular Disease

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Nesvategrast |           |
| Cat. No.:            | B610802      | Get Quote |

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of **Nesvategrast** and other emerging RGD-mimetic therapies for retinal diseases. By presenting available preclinical and clinical data, this document aims to provide a clear, data-driven overview to inform future research and development.

The landscape of ophthalmic therapeutics is continually evolving, with a significant focus on developing novel treatments for prevalent conditions like diabetic retinopathy (DR) and agerelated macular degeneration (AMD). Among the promising new class of drugs are the RGD mimetics, which target integrin receptors involved in angiogenesis, inflammation, and fibrosis. This guide provides a head-to-head comparison of three key players in this space:

Nesvategrast (formerly OTT166), Risuteganib, and THR-687.

## At a Glance: Comparative Overview



| Feature                             | Nesvategrast<br>(OTT166)                                          | Risuteganib (ALG-<br>1001)                                                                                                                | THR-687                          |
|-------------------------------------|-------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------|
| Mechanism of Action                 | Selective RGD integrin inhibitor, primarily targeting ανβ3.[1][2] | Targets multiple integrin heterodimers including $\alpha V\beta 3$ , $\alpha V\beta 5$ , $\alpha 5\beta 1$ , and $\alpha M\beta 2.[3][4]$ | Pan-RGD integrin antagonist.     |
| Indication(s) in Clinical<br>Trials | Diabetic Retinopathy<br>(DR).                                     | Non-exudative (Dry) AMD, Diabetic Macular Edema (DME).                                                                                    | Diabetic Macular<br>Edema (DME). |
| Route of Administration             | Topical (eye drop).                                               | Intravitreal injection.                                                                                                                   | Intravitreal injection.          |
| Developer                           | OcuTerra<br>Therapeutics.                                         | Allegro Ophthalmics.                                                                                                                      | Oxurion.                         |

## **Preclinical Performance: A Quantitative Comparison**

Direct head-to-head preclinical studies are limited. However, available data on their binding affinities for various integrin subtypes provide a basis for comparison.

Table 1: Integrin Binding Affinity (IC50, nM)



| Integrin Subtype | Nesvategrast | Risuteganib                                    | THR-687   |
|------------------|--------------|------------------------------------------------|-----------|
| ανβ3             | 0.6          | Targeted, specific IC50 not publicly available | 4.4 ± 2.7 |
| ανβ5             | -            | Targeted, specific IC50 not publicly available | 1.3 ± 0.5 |
| ανβ6             | 8            | Not specified as a primary target              | -         |
| ανβ8             | 13           | Not specified as a primary target              | -         |
| α5β1             | -            | Targeted, specific IC50 not publicly available | 6.8 ± 3.2 |
| αΜβ2             | -            | Targeted, specific IC50 not publicly available | -         |

Data for THR-687 from Hu, T. T., et al. (2018). Data for **Nesvategrast** from MedchemExpress.

# **Clinical Trial Efficacy: A Comparative Analysis**

While direct comparative trials are not available, the following tables summarize the key efficacy data from recent clinical studies of each compound.

Table 2: Nesvategrast - Phase 2 DR:EAM Trial in Diabetic Retinopathy



| Endpoint                                                                                           | Nesvategrast                                           | Placebo | p-value |
|----------------------------------------------------------------------------------------------------|--------------------------------------------------------|---------|---------|
| ≥2-step improvement<br>in DRSS at 24 weeks<br>(Primary Endpoint)                                   | No statistically significant improvement demonstrated. | -       | -       |
| Prevention of Vision-<br>Threatening Events<br>(VTEs) in patients with<br>baseline DRSS 47 &<br>53 | Statistically significant improvement.                 | -       | 0.045   |

Table 3: Risuteganib - Phase 2a Trial in Non-Exudative (Dry) AMD

| Endpoint                                                                  | Risuteganib (at<br>Week 28)   | Sham (at Week 12) | p-value |
|---------------------------------------------------------------------------|-------------------------------|-------------------|---------|
| Proportion of subjects with ≥8 letters ETDRS BCVA gain (Primary Endpoint) | 48%                           | 7%                | 0.013   |
| Mean change in BCVA from baseline                                         | +12.8 letters (in responders) | -                 | -       |
| Proportion of subjects with ≥15 letters ETDRS BCVA gain                   | 20%                           | 0%                | -       |

Table 4: THR-687 - Phase 1 Trial in Diabetic Macular Edema (Overall Cohort)



| Timepoint | Mean Change in Best-<br>Corrected Visual Acuity<br>(BCVA) (ETDRS Letters) | Mean Change in Central<br>Subfield Thickness (CST)<br>(μm) |
|-----------|---------------------------------------------------------------------------|------------------------------------------------------------|
| Day 7     | +7.2                                                                      | -43.9                                                      |
| Month 1   | +9.2                                                                      | -                                                          |
| Month 3   | +8.3                                                                      | +4.1                                                       |

Note: The highest dose of THR-687 (2.5 mg) showed a peak mean BCVA improvement of 12.5 letters at Month 3 and a peak mean CST decrease of 106  $\mu$ m at Day 14.

## **Signaling Pathways and Mechanisms of Action**

RGD mimetics primarily function by inhibiting the interaction between integrins and their natural ligands in the extracellular matrix. This disruption interferes with downstream signaling pathways crucial for angiogenesis and inflammation, processes central to the pathology of DR and AMD.





Click to download full resolution via product page

Integrin signaling pathway and the inhibitory action of RGD mimetics.



A key downstream effector of integrin signaling is Vascular Endothelial Growth Factor (VEGF), a primary driver of angiogenesis in ocular diseases. By modulating integrin activity, RGD mimetics can indirectly influence the VEGF signaling cascade.



Click to download full resolution via product page

Simplified VEGF signaling pathway in endothelial cells.

### **Detailed Experimental Protocols**

A summary of the methodologies employed in key preclinical and clinical studies is provided below.



#### **Preclinical Models**

- Laser-Induced Choroidal Neovascularization (CNV) Mouse Model: This model is widely used to mimic the neovascularization characteristic of "wet" AMD.
  - Procedure: A laser is used to create small burns in the Bruch's membrane of the mouse retina. This injury induces the growth of new blood vessels from the choroid into the subretinal space.
  - Assessment: The extent of neovascularization is typically quantified by imaging techniques such as fluorescein angiography or by histological analysis of retinal flat mounts stained with vascular markers (e.g., isolectin B4).
  - Application: This model was used to evaluate the anti-angiogenic potential of Nesvategrast.
- Oxygen-Induced Retinopathy (OIR) Mouse Model: This model is used to study retinal neovascularization associated with ischemic retinopathies like diabetic retinopathy.
  - Procedure: Neonatal mice are exposed to a hyperoxic environment (e.g., 75% oxygen) for several days, which leads to vaso-obliteration in the central retina. Upon return to normoxia, the now-hypoxic retina releases pro-angiogenic factors, leading to extensive neovascularization.
  - Assessment: The degree of neovascularization and avascular area is quantified through retinal flat mounts stained with vascular markers.
  - Application: Nesvategrast was shown to decrease neovascularization in this model.
- In Vitro ARPE-19 Cell Assays: The human retinal pigment epithelial cell line, ARPE-19, is a common in vitro model to study cellular mechanisms relevant to AMD.
  - Oxidative Stress Model: Cells are exposed to an oxidizing agent, such as hydrogen peroxide (H2O2) or tert-Butyl Hydroperoxide (tBHP), to induce cellular damage and apoptosis, mimicking conditions thought to contribute to AMD.



- Assessment: Cell viability is measured using assays like the MTT or WST-1 assay.
   Apoptosis can be quantified using methods like the Caspase 3/7 assay.
- Application: Risuteganib was shown to protect ARPE-19 cells from oxidative stressinduced cell death.
- Streptozotocin (STZ)-Induced Diabetic Rat Model: This is a widely used model for studying diabetic retinopathy.
  - Procedure: Diabetes is induced in rats by injecting streptozotocin, which is toxic to pancreatic beta cells, leading to hyperglycemia.
  - Assessment: Retinal vascular permeability is a key hallmark of diabetic retinopathy and can be measured by quantifying the leakage of fluorescent tracers (e.g., FITC-BSA) from the retinal vasculature. Inflammation and gliosis can be assessed by immunohistochemical staining for specific markers (e.g., Iba1 for microglia/macrophages, vimentin for Müller cell activation).
  - Application: THR-687 was shown to inhibit retinal vascular permeability, inflammation, and gliosis in this model.

## **Clinical Trial Designs**

- Nesvategrast (DR:EAM Trial): A multicenter, randomized, double-masked, placebo-controlled Phase 2 trial in 225 adult patients with moderately severe to severe nonproliferative diabetic retinopathy (NPDR) or mild proliferative diabetic retinopathy (PDR) with minimal vision loss. Patients received high or low dose Nesvategrast eye drops or placebo daily for 24 weeks. The primary endpoint was the proportion of patients with a ≥2-step improvement in the Diabetic Retinopathy Severity Scale (DRSS).
- Risuteganib (Phase 2a AMD Trial): A multicenter, prospective, randomized, double-masked, sham-controlled Phase 2a study in 45 subjects with non-exudative AMD and best-corrected visual acuity (BCVA) between 20/40 and 20/200. Subjects were randomized to receive an intravitreal injection of 1.0 mg risuteganib or a sham injection. At week 16, the risuteganib group received a second dose, and the sham group crossed over to receive their first dose. The primary endpoint was the proportion of subjects with a gain of ≥8 ETDRS letters in



BCVA from baseline to week 28 in the risuteganib group versus baseline to week 12 for the sham group.

THR-687 (Phase 1 DME Trial): An open-label, multicenter, 3+3 dose-escalation Phase 1 study in 12 patients with center-involved DME. Patients received a single intravitreal injection of THR-687 at one of three dose levels (0.4 mg, 1.0 mg, or 2.5 mg). The primary outcome was the incidence of dose-limiting toxicities. Exploratory efficacy outcomes included changes in BCVA and central subfield thickness (CST).

### Conclusion

**Nesvategrast**, Risuteganib, and THR-687 represent a promising new frontier in the treatment of retinal diseases, each with a distinct profile. **Nesvategrast**, as a topical formulation, offers a non-invasive advantage but did not meet its primary efficacy endpoint in its Phase 2 trial for diabetic retinopathy, although it showed a potential benefit in preventing vision-threatening events in a subgroup of patients. Risuteganib has demonstrated a significant improvement in visual acuity in patients with dry AMD, a condition with high unmet medical need. THR-687 has shown a strong and rapid efficacy signal in improving vision and reducing macular edema in patients with DME in its early-phase trial.

The lack of direct head-to-head clinical trials makes definitive comparisons challenging. Future research, including larger and comparative studies, will be crucial to fully elucidate the relative efficacy and safety of these RGD mimetics and to determine their ultimate place in the ophthalmic treatment paradigm. The data presented in this guide provides a foundational, objective comparison to aid researchers and clinicians in navigating this exciting and evolving field.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

 1. Phase 1 Study of THR-687, a Novel, Highly Potent Integrin Antagonist for the Treatment of Diabetic Macular Edema - PMC [pmc.ncbi.nlm.nih.gov]



- 2. modernretina.com [modernretina.com]
- 3. Narrative review of risuteganib for the treatment of dry age-related macular degeneration (AMD) Solinski Annals of Eye Science [aes.amegroups.org]
- 4. Risuteganib | 1307293-62-4 | Benchchem [benchchem.com]
- To cite this document: BenchChem. [A Head-to-Head Showdown: Nesvategrast and Other RGD Mimetics in Ocular Disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610802#head-to-head-study-of-nesvategrast-and-other-rgd-mimetics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com